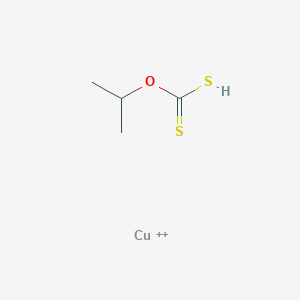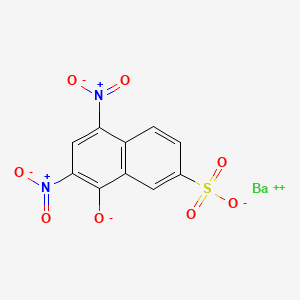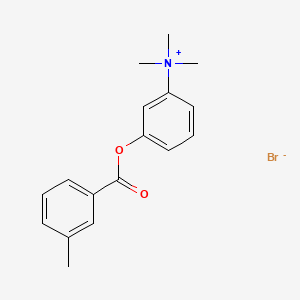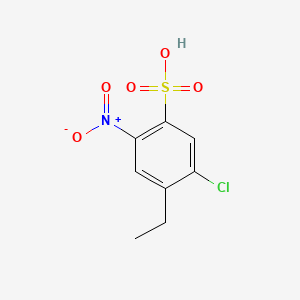![molecular formula C14H22Cl2N2O3 B13767791 2-Methyl-2-[2-(morpholin-4-yl)ethyl]-2H-1,3-benzodioxol-5-amine--hydrogen chloride (1/2) CAS No. 52401-15-7](/img/structure/B13767791.png)
2-Methyl-2-[2-(morpholin-4-yl)ethyl]-2H-1,3-benzodioxol-5-amine--hydrogen chloride (1/2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-[2-(morpholin-4-yl)ethyl]-2H-1,3-benzodioxol-5-amine–hydrogen chloride (1/2) is a complex organic compound that features a morpholine ring, a benzodioxole moiety, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-[2-(morpholin-4-yl)ethyl]-2H-1,3-benzodioxol-5-amine typically involves the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the condensation of catechol with formaldehyde under acidic conditions to form the benzodioxole ring.
Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions involving appropriate halogenated intermediates.
Amine Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and solvents would be chosen to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-[2-(morpholin-4-yl)ethyl]-2H-1,3-benzodioxol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzodioxole and morpholine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenated intermediates and nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-Methyl-2-[2-(morpholin-4-yl)ethyl]-2H-1,3-benzodioxol-5-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Material Science: It may be used in the development of novel materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of 2-Methyl-2-[2-(morpholin-4-yl)ethyl]-2H-1,3-benzodioxol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2-[2-(morpholin-4-yl)ethyl]-2H-1,3-benzodioxol-5-amine
- 2-Methyl-2-[2-(morpholin-4-yl)ethyl]-2H-1,3-benzodioxol-5-amine–hydrogen chloride (1/2)
Uniqueness
The uniqueness of 2-Methyl-2-[2-(morpholin-4-yl)ethyl]-2H-1,3-benzodioxol-5-amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
52401-15-7 |
|---|---|
Molecular Formula |
C14H22Cl2N2O3 |
Molecular Weight |
337.2 g/mol |
IUPAC Name |
2-methyl-2-(2-morpholin-4-ylethyl)-1,3-benzodioxol-5-amine;dihydrochloride |
InChI |
InChI=1S/C14H20N2O3.2ClH/c1-14(4-5-16-6-8-17-9-7-16)18-12-3-2-11(15)10-13(12)19-14;;/h2-3,10H,4-9,15H2,1H3;2*1H |
InChI Key |
MUEKSYGVLDVJKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2=C(O1)C=C(C=C2)N)CCN3CCOCC3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


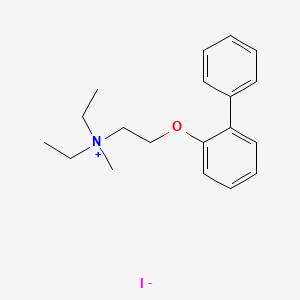
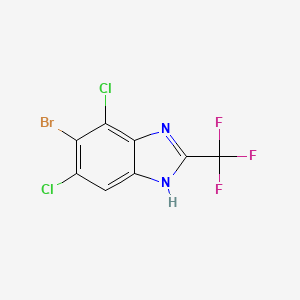
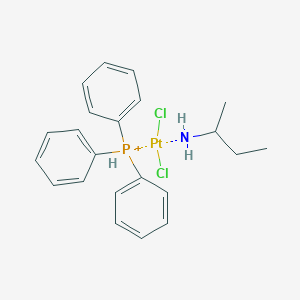
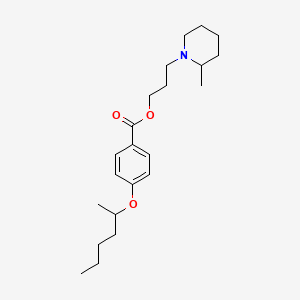
![Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]-2,5-dimethoxyphenyl]-](/img/structure/B13767734.png)
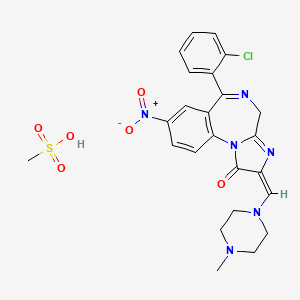
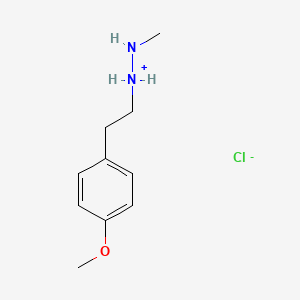
methyl}amino)-4-(methylsulfanyl)butanoate](/img/structure/B13767750.png)
